oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine involves multiple steps:
Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or by heating sodium formate in the presence of a catalyst.
Synthesis of N-[3-(4-propoxyphenoxy)propyl]butan-2-amine: This involves the reaction of 4-propoxyphenol with 3-chloropropylamine to form N-[3-(4-propoxyphenoxy)propyl]amine. This intermediate is then reacted with butan-2-amine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of oxalic acid typically involves the oxidation of carbohydrates using nitric acid or air in the presence of vanadium pentoxide as a catalyst. The production of the amine component may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: The amine component can be reduced to form primary amines.
Substitution: Both oxalic acid and the amine component can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Primary amines.
Substitution: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets:
Oxalic Acid: Acts as a chelating agent, binding to metal ions and affecting their availability in biological systems.
Amine Component: Interacts with enzymes and receptors, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid Derivatives: Such as oxalyl chloride and disodium oxalate.
Amine Derivatives: Such as N-methylbutan-2-amine and N-ethylbutan-2-amine.
Properties
IUPAC Name |
oxalic acid;N-[3-(4-propoxyphenoxy)propyl]butan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-4-12-18-15-7-9-16(10-8-15)19-13-6-11-17-14(3)5-2;3-1(4)2(5)6/h7-10,14,17H,4-6,11-13H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBUKNATCRSRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCCNC(C)CC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.